molecular formula C22H26BrN3O B2954666 2-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922114-65-6

2-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2954666
CAS No.: 922114-65-6
M. Wt: 428.374
InChI Key: QPTPNCHMVMSLND-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic chemical reagent intended for research applications only. This compound features a complex molecular structure that incorporates benzamide, indoline, and pyrrolidine moieties, a combination often investigated for its potential biological activity. Researchers may explore this compound as a key intermediate in synthetic organic chemistry or as a candidate for pharmacological profiling in drug discovery projects. Its structural motifs are common in compounds studied for their interactions with the central nervous system . The presence of the pyrrolidine group is seen in molecules that act as monoamine transporter inhibitors , while the indoline scaffold is a privileged structure in medicinal chemistry with a broad biological potential, including antiviral, anti-inflammatory, and anticancer activities . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O/c1-25-13-10-17-14-16(8-9-20(17)25)21(26-11-4-5-12-26)15-24-22(27)18-6-2-3-7-19(18)23/h2-3,6-9,14,21H,4-5,10-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTPNCHMVMSLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Br)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines a bromo substituent, an indoline derivative, and a pyrrolidine moiety, suggesting diverse pharmacological applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is C22H26BrN3O, with a molecular weight of approximately 428.4 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC22H26BrN3O
Molecular Weight428.4 g/mol
CAS Number922114-65-6

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The compound's structural components suggest it may act as an enzyme inhibitor or modulator, particularly in pathways related to cancer and neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds with similar structural motifs showed significant cytotoxic effects against various cancer cell lines. The presence of the bromo group is hypothesized to enhance the compound's interaction with DNA, leading to apoptosis in cancer cells.
  • Neuroprotective Effects : Research has indicated that derivatives of indoline possess neuroprotective properties. The incorporation of the pyrrolidine moiety may further enhance these effects, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
  • Enzyme Inhibition : Preliminary data suggest that this compound exhibits inhibitory activity against specific enzymes involved in metabolic pathways, which could be leveraged for drug development in metabolic disorders.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameBiological ActivityReference
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamideSignificant enzyme inhibition
4-bromo-N-[2-(2-nitroanilino)ethyl]benzamideAnticancer properties
3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)propanamidePotential neuroprotective effects

Comparison with Similar Compounds

Research Findings and Therapeutic Potential

  • However, the bromophenyl group may limit blood-brain barrier permeability due to increased polarity.
  • Compound 3l: The pyrimidine and chloroindole groups align with known kinase inhibitors (e.g., imatinib analogs), suggesting antiproliferative applications .
  • Thiazolyl Derivatives (): Demonstrated efficacy in thrombosis and viral infection models, likely due to thioether-mediated redox modulation or protease inhibition .

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